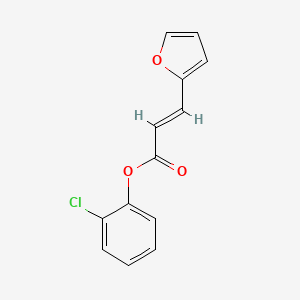

2-chlorophenyl 3-(2-furyl)acrylate

Description

Contextual Significance of Furyl and Chlorophenyl Acrylate (B77674) Derivatives

The academic and industrial interest in 2-chlorophenyl 3-(2-furyl)acrylate is best understood by examining the significance of its parent structures: furyl acrylates and chlorophenyl acrylates.

Furyl Acrylate Derivatives: The furan (B31954) ring is a five-membered aromatic heterocycle containing an oxygen atom. wikipedia.org It is a core structure in many compounds derived from biomass, most notably furfural (B47365). wikipedia.orgchemeurope.com Furyl acrylate derivatives, which incorporate this furan ring into an acrylate framework, are of considerable interest. They are recognized for their high photosensitivity and capacity for solid-state photopolymerization, often without the need for photoinitiators. researchgate.netrsc.org This property makes them valuable monomers for creating specialized polymers, coatings, and adhesives. ontosight.aiontosight.ai Furthermore, the furan moiety is a well-known structural component in many pharmaceuticals, suggesting that its derivatives could possess valuable biological activities. nih.govacs.orgmdpi.com

Chlorophenyl Acrylate Derivatives: The inclusion of a chlorine atom on a phenyl ring can significantly alter a molecule's physical, chemical, and biological properties, including its lipophilicity and electronic character. Chlorinated compounds are integral to the pharmaceutical industry, with many approved drugs containing chlorine. nih.gov Specifically, scaffolds based on chlorophenyl acrylates have attracted substantial attention in medicinal chemistry. nih.gov Research has demonstrated that certain substituted 3-(4-chlorophenyl)acrylate derivatives exhibit potent antiproliferative activity against cancer cell lines. acs.orgnih.govresearchgate.net These molecules are being investigated as potential anticancer agents that can disrupt critical cellular processes like tubulin polymerization. nih.govacs.org The acrylate moiety itself is a versatile scaffold, found in molecules with a wide range of biological activities. nih.govresearchgate.net

The combination of these two significant scaffolds in this compound provides a strong impetus for its study, suggesting a molecule with potential for novel material applications or as a candidate for biological screening.

Historical Perspective on Related Chemical Scaffolds

The chemical foundations of this compound are rooted in over a century of chemical discovery.

The furan scaffold's history begins with the isolation of furfural in 1821 by Johann Wolfgang Döbereiner from the distillation of plant matter. wikipedia.orgchemeurope.com The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. wikipedia.org The structure of furfural, containing the furan ring, was a subject of study for many years and was finally confirmed in the early 20th century. wikipedia.org Since the Quaker Oats Company began mass-producing furfural from oat hulls in 1922, it has become a key "platform chemical" derived from renewable biomass. chemeurope.comnih.gov

The chlorophenyl moiety has an equally important history. Chlorinated phenols gained commercial significance in the 1930s for uses as wood preservatives and as intermediates for herbicides and antiseptics. researchgate.netencyclopedia.pub In medicinal chemistry, there has been a historical preference for para-substituted chlorophenyl rings, partly due to their relative ease of synthesis and the potency effects driven by hydrophobicity. nih.govresearchgate.net This "para bias" has influenced drug design for decades, although modern synthetic methods have made other isomers, like the ortho-substituted ring in the title compound, more accessible.

Rationale for Academic Investigation of this compound

The primary rationale for the academic investigation of a novel compound like this compound lies in the principle of molecular design and the exploration of chemical space. quora.comfrontiersin.org Scientists synthesize new molecules to test hypotheses about structure-activity relationships or structure-property relationships. nhvweb.net

The specific rationales for studying this compound include:

Synergistic Properties: Investigating whether the combination of a photosensitive furyl group and an electronically modified chlorophenyl ring leads to new materials with unique optical or polymerization characteristics.

Bioactivity Exploration: Given that chlorophenyl acrylates are being explored as anticancer agents that target tubulin, a key objective is to determine if substituting the phenyl ring with a furyl group, and altering the chlorine's position, modifies this activity. nih.govacs.org For instance, research on 3-(4-chlorophenyl) acrylic acid derivatives revealed potent cytotoxicity against breast cancer cells, providing a clear precedent for evaluating similar structures. acs.orgnih.gov

Scaffold Hopping: Replacing a known active chemical group (like a phenyl ring) with another (like a furan ring) is a common strategy in medicinal chemistry to discover compounds with improved properties.

Research Objectives and Scope of Inquiry

A formal research inquiry into this compound would typically encompass several key objectives, following a standard process for characterizing a new chemical entity. numberanalytics.com

Initial Physicochemical Characterization: The first step is to determine the fundamental properties of the compound.

Table 1: Physicochemical Properties of this compound This table presents basic calculated and identifying information for the title compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉ClO₃ |

Synthesis and Structural Elucidation: A primary objective would be to develop an efficient synthesis route. A plausible approach could involve the esterification of 3-(2-furyl)acrylic acid with 2-chlorophenol (B165306). The synthesis of related furylacrylates has been achieved through methods like the condensation of furfural with malonic acid. mdpi.com Following synthesis, the exact structure would be confirmed using modern analytical techniques.

Table 2: Analytical Techniques for Structural Characterization This table outlines the standard methods used to confirm the structure of a new organic compound.

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework. |

| Infrared (IR) Spectroscopy | To identify functional groups, such as the carbonyl (C=O) of the ester and the C-O-C stretches of the furan and ester. |

| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. |

| Elemental Analysis | To determine the percentage composition of C, H, and O, confirming the empirical formula. |

Investigation of Properties: Subsequent research would focus on exploring the compound's potential applications based on the properties of its parent scaffolds.

Photophysical Studies: This would involve UV-Vis spectroscopy to determine its absorption characteristics and studies to assess its potential for photopolymerization, building on the known properties of furyl acrylates. rsc.org

Biological Screening: A crucial objective would be to perform in vitro assays to test for biological activity. Based on the data from closely related chlorophenyl acrylates, a key area of investigation would be its antiproliferative effects on cancer cell lines. nih.govacs.org

Table 3: Research Findings for a Structurally Related Compound: 3-(4-chlorophenyl)acrylic acid derivative 4b This table summarizes key research findings for a closely related compound, highlighting the type of data that would be sought for this compound. The data pertains to its effect on the MDA-MB-231 breast cancer cell line.

| Finding | Result | Reference |

|---|---|---|

| Cytotoxicity (IC₅₀) | 3.24 µM | acs.orgnih.govresearchgate.net |

| Tubulin Polymerization Inhibition | 80.07% inhibition | nih.govacs.org |

| Cell Cycle Analysis | Arrest at the G2/M phase | acs.orgnih.gov |

The scope of inquiry is therefore to systematically synthesize, characterize, and test this compound to understand how its unique combination of chemical features translates into measurable physical properties and biological functions.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(2-furyl)acrylic acid |

| 2-chlorophenol |

| 3-(4-chlorophenyl)acrylic acid |

| Furfural |

| Furan |

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl) (E)-3-(furan-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-11-5-1-2-6-12(11)17-13(15)8-7-10-4-3-9-16-10/h1-9H/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPPTDDUKBQBCX-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)C=CC2=CC=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)OC(=O)/C=C/C2=CC=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 Chlorophenyl 3 2 Furyl Acrylate

Established Synthetic Routes and Reaction Cascades

The synthesis of 2-chlorophenyl 3-(2-furyl)acrylate is typically achieved through a multi-step process that first establishes the core 3-(2-furyl)acrylic acid structure, followed by esterification with 2-chlorophenol (B165306).

Multi-step Reaction Sequences for this compound Synthesis

A common and logical synthetic route to this compound involves a two-stage process:

Synthesis of 3-(2-furyl)acrylic acid: This precursor is most frequently synthesized via the Knoevenagel condensation. nih.gov This reaction involves the base-catalyzed condensation of furfural (B47365) with malonic acid. The use of a base like pyridine (B92270) is a classic approach to facilitate this transformation. nih.gov

Esterification: The resulting 3-(2-furyl)acrylic acid is then esterified with 2-chlorophenol to yield the final product. A highly effective method for this step is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with the phenol.

A representative multi-step synthesis is outlined below:

Scheme 1: General multi-step synthesis of this compound.

Step 1: Knoevenagel Condensation

Step 2: Acyl Chloride Formation

Step 3: Esterification

This sequence is analogous to the well-established synthesis of phenyl cinnamate (B1238496), where cinnamic acid is first converted to cinnamoyl chloride using thionyl chloride and then reacted with phenol. orgsyn.org

Condensation Reactions in the Formation of Acrylate (B77674) Derivatives

The Knoevenagel condensation is a cornerstone in the synthesis of various acrylic acid derivatives, including the 3-(2-furyl)acrylic acid precursor. This reaction offers a reliable method for forming the carbon-carbon double bond of the acrylate moiety. Research has shown that various bases can be employed as catalysts for this reaction.

| Reactants | Catalyst | Product | Yield (%) | Reference |

| Furfural, Malonic acid | Pyridine | 3-(2-Furyl)acrylic acid | 85 | |

| 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde, Malonic acid | Piperidine (B6355638)/Pyridine | (2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid | - |

Table 1: Examples of Knoevenagel Condensation for the Synthesis of Furylacrylic Acids.

The reaction conditions, such as the choice of solvent and temperature, can be optimized to maximize the yield and purity of the resulting acrylic acid.

Esterification Strategies for Acrylate Moiety Formation

The final step in the synthesis of this compound is the esterification. Due to the reduced nucleophilicity of phenols compared to aliphatic alcohols, direct acid-catalyzed esterification can be challenging. researchgate.net A more robust method involves the activation of the carboxylic acid.

Acyl Chloride Intermediate: A widely used strategy is the conversion of 3-(2-furyl)acrylic acid to (2E)-3-(2-furyl)acryloyl chloride. scbt.com This is typically achieved by treating the acid with a chlorinating agent like thionyl chloride or oxalyl chloride. researchgate.net The resulting acyl chloride is highly reactive and readily undergoes esterification with 2-chlorophenol, often in the presence of a base to neutralize the liberated hydrochloric acid. This method is analogous to the synthesis of phenyl cinnamate from cinnamic acid and phenol. orgsyn.org

Direct Esterification with Coupling Agents: Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct esterification of the carboxylic acid with the phenol, avoiding the need to isolate the acyl chloride.

Catalytic Systems in the Synthesis of Furyl Acrylates

Catalysis plays a crucial role in developing more efficient and environmentally benign synthetic methods for furyl acrylates. Both transition metal catalysis and organocatalysis offer promising avenues.

Transition Metal-Catalyzed Coupling Reactions

While direct transition metal-catalyzed esterification of phenols with acrylic acids is an area of ongoing research, related coupling reactions are well-documented. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for constructing the furyl-aryl bond in more complex derivatives, which could then be subjected to esterification.

A notable example of a direct catalytic approach for similar substrates is the use of heteropolyacids for the esterification of cinnamic acids with phenols. A study demonstrated that the Wells-Dawson heteropolyacid, H₆P₂W₁₈O₆₂·24H₂O, can effectively catalyze the direct esterification of various cinnamic acids with phenols, including those with electron-withdrawing and electron-releasing substituents, in high yields. researchgate.netarkat-usa.org This method is environmentally friendly and avoids the need for stoichiometric activating agents. researchgate.netarkat-usa.org

| Cinnamic Acid | Phenol | Catalyst | Yield (%) | Reference |

| Cinnamic acid | Phenol | H₆P₂W₁₈O₆₂·24H₂O | 90 | researchgate.netarkat-usa.org |

| 4-Methoxycinnamic acid | Phenol | H₆P₂W₁₈O₆₂·24H₂O | 91 | researchgate.netarkat-usa.org |

| Cinnamic acid | 4-Nitrophenol | H₆P₂W₁₈O₆₂·24H₂O | 95 | researchgate.netarkat-usa.org |

Table 2: Heteropolyacid-Catalyzed Direct Esterification of Cinnamic Acids with Phenols. researchgate.netarkat-usa.org

These findings suggest that a similar catalytic approach could be viable for the synthesis of this compound.

Organocatalysis in Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for various transformations. In the context of synthesizing furyl acrylates, organocatalysts are particularly relevant in the initial Knoevenagel condensation step. The use of amine catalysts like pyridine or piperidine is a classic example of organocatalysis.

More advanced organocatalytic systems can be employed to control the stereochemistry of the newly formed double bond, which is crucial for the biological activity of many acrylate derivatives. While specific examples for the stereoselective synthesis of this compound are not extensively documented, the principles of organocatalysis are broadly applicable to the synthesis of chiral acrylates and related compounds.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached with a strong emphasis on the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Key to this is the strategic selection of synthetic routes and reaction conditions. The primary route to this ester is the esterification of 3-(2-furyl)acrylic acid with 2-chlorophenol. Greener methodologies focus on improving the efficiency and environmental footprint of this transformation.

The synthesis of the precursor, 3-(2-furyl)acrylic acid, can itself be a target for green chemistry. It is commonly prepared through a Knoevenagel condensation of furfural, a renewable platform chemical derived from biomass, and malonic acid. nih.gov The use of organocatalysts like piperidinium (B107235) acetate (B1210297) in this reaction represents a greener alternative to traditional methods. researchgate.net

Solvent-Free and Microwave-Assisted Methodologies

In the context of synthesizing this compound, solvent-free and microwave-assisted techniques offer significant advantages in line with green chemistry principles. These methods can lead to shorter reaction times, higher yields, and a reduction in the use of hazardous organic solvents. researchgate.netrsc.org

Solvent-Free Synthesis:

Solvent-free, or neat, reactions are highly desirable as they eliminate the environmental and economic costs associated with solvent purchase, purification, and disposal. For the esterification of 3-(2-furyl)acrylic acid with 2-chlorophenol, a solvent-free approach would involve heating the two reactants in the presence of a suitable catalyst. Research on the synthesis of other acrylic esters has demonstrated the feasibility of such methods. For instance, the esterification of various carboxylic acids with alcohols has been successfully carried out under solvent-free conditions, sometimes with the aid of a solid-supported catalyst that can be easily recovered and reused. acs.org

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating. mdpi.com This technology can significantly accelerate the esterification process, often reducing reaction times from hours to minutes. researchgate.netsciepub.com In a potential microwave-assisted synthesis of this compound, 3-(2-furyl)acrylic acid and 2-chlorophenol would be mixed with a catalytic amount of acid, such as p-toluenesulfonic acid, and subjected to microwave irradiation. This method often leads to higher product yields and purity compared to conventional heating. researchgate.net The direct interaction of microwaves with the polar reactants can lead to localized superheating, enhancing the reaction rate. mdpi.com

The following table outlines a hypothetical comparison of synthetic methodologies for the preparation of this compound, based on findings for similar esterification reactions.

Table 1: Comparison of Synthetic Methodologies for this compound Synthesis

| Methodology | Catalyst | Solvent | Reaction Time | Yield | Green Chemistry Aspects |

| Conventional Heating | Sulfuric Acid | Toluene | Several hours | Moderate | Use of hazardous solvent, long reaction time |

| Solvent-Free | Solid Acid Catalyst | None | 1-2 hours | Good to Excellent | No solvent waste, potential for catalyst recycling |

| Microwave-Assisted | p-Toluenesulfonic Acid | Minimal or None | 5-15 minutes | Excellent | Reduced energy consumption, rapid reaction |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The effective purification and isolation of intermediates and the final product are critical for obtaining high-purity this compound. A combination of techniques is typically employed to remove unreacted starting materials, catalysts, and byproducts.

Purification of Intermediates:

The primary intermediate, 3-(2-furyl)acrylic acid, can be purified by recrystallization. Common solvents for recrystallization include water or ethanol-water mixtures. The purity of the recrystallized acid can be assessed by its melting point and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. thermofisher.insigmaaldrich.com

Purification of the Final Product (this compound):

Following the esterification reaction, the crude product mixture will likely contain the desired ester, unreacted 3-(2-furyl)acrylic acid, unreacted 2-chlorophenol, and the catalyst. A typical workup procedure would involve:

Extraction: The reaction mixture can be dissolved in a suitable organic solvent, such as ethyl acetate, and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove the acidic catalyst and any unreacted 3-(2-furyl)acrylic acid. acs.org This is followed by washing with brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate. acs.orgacs.org

Chromatography: For a high degree of purity, column chromatography is often employed. acs.orgacs.org Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is used as the mobile phase. acs.orgacs.org The polarity of the eluent is optimized to achieve good separation of the product from any remaining impurities. Thin-layer chromatography (TLC) is used to monitor the progress of the purification. researchgate.net High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative-scale purification of acrylates, offering high resolution and efficiency. researchgate.net

Spectroscopic Characterization: The identity and purity of the final product are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of this compound and confirming the successful formation of the ester linkage. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl (C=O) stretch and the C=C double bonds of the acrylate and furan (B31954) moieties. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its elemental composition. uni.lu

The following table summarizes the key purification and characterization techniques.

Table 2: Purification and Characterization Techniques

| Technique | Purpose | Details |

| Recrystallization | Purification of 3-(2-furyl)acrylic acid | Utilizes differences in solubility to remove impurities. |

| Liquid-Liquid Extraction | Initial workup of the final product | Removes acidic catalyst and unreacted acid. |

| Column Chromatography | High-level purification of the final product | Separates the product from impurities based on polarity. acs.orgacs.org |

| HPLC | Analytical and preparative purification | High-resolution separation of components. researchgate.net |

| NMR Spectroscopy | Structural elucidation and purity assessment | Provides detailed information about the chemical environment of atoms. acs.org |

| IR Spectroscopy | Functional group identification | Confirms the presence of key bonds like C=O and C=C. researchgate.net |

| Mass Spectrometry | Molecular weight determination | Confirms the mass of the synthesized molecule. uni.lu |

Advanced Spectroscopic and Structural Characterization of 2 Chlorophenyl 3 2 Furyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed connectivity map of the molecule can be constructed.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 2-chlorophenyl 3-(2-furyl)acrylate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl group, the electronegativity of the chlorine atom, and the aromaticity of the furan (B31954) and phenyl rings.

The protons on the furan ring are expected to appear as distinct multiplets. The proton at position 5 of the furan ring (H-5') would likely be the most downfield of the furan protons due to the influence of the adjacent oxygen atom. The protons at positions 3' and 4' (H-3' and H-4') would show characteristic couplings to each other.

The vinylic protons of the acrylate (B77674) moiety (H-α and H-β) are anticipated to appear as doublets with a large coupling constant, characteristic of a trans configuration. The H-β proton, being closer to the furan ring, would likely resonate at a more downfield position than the H-α proton.

The protons of the 2-chlorophenyl group would present a complex multiplet pattern in the aromatic region of the spectrum, a result of their mutual spin-spin coupling and the electronic influence of the chlorine atom and the ester linkage.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-α | 6.3 - 6.6 | d | ~15.8 |

| H-β | 7.5 - 7.8 | d | ~15.8 |

| H-3' (Furan) | 6.6 - 6.8 | dd | ~3.4, ~1.8 |

| H-4' (Furan) | 6.4 - 6.6 | dd | ~3.4, ~0.8 |

| H-5' (Furan) | 7.5 - 7.7 | d | ~1.8 |

| Aromatic (Chlorophenyl) | 7.1 - 7.5 | m | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbonyl carbon (C=O) of the ester group is expected to be the most downfield signal due to its direct bonding to two oxygen atoms. The carbons of the furan and chlorophenyl rings will appear in the aromatic region, with their specific shifts influenced by the substituents. The carbon atom bonded to the chlorine (C-Cl) will show a characteristic shift. The vinylic carbons (C-α and C-β) will also have distinct chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 168 |

| C-α | 115 - 118 |

| C-β | 138 - 141 |

| Furan Carbons | 112 - 152 |

| Chlorophenyl Carbons | 122 - 150 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques are employed. rsc.orgnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, a cross-peak between the H-α and H-β signals would confirm their connectivity. Similarly, correlations between the furan protons and between the protons on the chlorophenyl ring would be observed.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the H-α signal would show a correlation to the C-α signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different functional groups. Key correlations would be expected between the H-α and H-β protons and the carbonyl carbon, as well as between the protons of the 2-chlorophenyl ring and the carbonyl carbon, confirming the ester linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent functional groups.

Carbonyl (C=O) Stretch: A strong absorption band is expected in the IR spectrum, typically in the range of 1710-1740 cm⁻¹, characteristic of an α,β-unsaturated ester.

C=C Stretch: The stretching vibration of the vinylic double bond is expected to appear around 1620-1640 cm⁻¹.

Furan Ring Vibrations: The furan moiety would exhibit several characteristic bands, including C-H stretching above 3100 cm⁻¹, C=C stretching around 1500-1580 cm⁻¹, and the ring breathing mode.

Chlorophenyl Group Vibrations: The substituted benzene (B151609) ring will show C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and out-of-plane C-H bending vibrations that are characteristic of the substitution pattern.

C-O Stretches: The C-O stretching vibrations of the ester group will appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

C-Cl Stretch: A band corresponding to the C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Furan C-H Stretch | 3100 - 3150 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch | 1710 - 1740 | Strong |

| C=C Stretch (Acrylate) | 1620 - 1640 | Medium |

| C=C Stretch (Aromatic/Furan) | 1450 - 1600 | Medium-Strong |

| C-O Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Note: These are predicted values and may be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Conformational Insights from Vibrational Spectra

The vibrational spectra can also provide clues about the conformational isomers of this compound. The molecule can exist in different conformations due to rotation around the C-O single bond of the ester and the C-C bond connecting the phenyl ring to the ester oxygen.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate determination of the molecular mass of a compound, allowing for the confident assignment of its elemental composition. For this compound, with a molecular formula of C13H9ClO3, the expected monoisotopic mass is 248.02402 Da. nih.govuni.lu

An HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to show a prominent molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to this exact mass. The presence of the chlorine atom would also manifest as a characteristic isotopic pattern, with the 37Cl isotope giving a peak at [M+2]+ with an intensity of approximately one-third of the 35Cl peak.

In addition to the molecular ion, various adducts may be observed, which can further confirm the molecular weight. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts to aid in identification. For the structurally similar compound 3-[5-(2-chlorophenyl)-2-furyl]acrylic acid, predicted CCS values have been reported for a range of adducts, as detailed in the table below. uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]+ | 249.03130 | 152.6 |

| [M+Na]+ | 271.01324 | 162.2 |

| [M-H]- | 247.01674 | 159.2 |

| [M+NH4]+ | 266.05784 | 170.6 |

| [M+K]+ | 286.98718 | 157.7 |

| [M+H-H2O]+ | 231.02128 | 147.3 |

| [M+HCOO]- | 293.02222 | 171.1 |

| [M+CH3COO]- | 307.03787 | 187.1 |

Table 1: Predicted m/z and Collision Cross Section (CCS) values for adducts of the related compound 3-[5-(2-chlorophenyl)-2-furyl]acrylic acid. uni.lu

A detailed electron ionization (EI) mass spectrum would reveal characteristic fragmentation patterns. The fragmentation of this compound would likely proceed through several key pathways, including:

Cleavage of the ester bond: This could lead to the formation of a 2-chlorophenoxy radical or a 2-chlorophenol (B165306) molecule, and a furylacryloyl cation.

Fragmentation of the furyl ring: The furan moiety can undergo characteristic ring-opening and fragmentation, leading to smaller, stable ions.

Loss of CO or CO2: Decarbonylation or decarboxylation from the acrylate portion of the molecule is a common fragmentation pathway for esters.

Fragmentation of the chlorophenyl ring: Loss of a chlorine atom or HCl from the aromatic ring are also possible fragmentation routes.

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of the closely related ketone, (E)-3-(2-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one, provides significant insight into the likely solid-state conformation of the target ester. nih.gov This ketone shares the same 3-(2-chlorophenyl)prop-2-enoyl core structure.

The crystal structure of (E)-3-(2-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one reveals an orthorhombic crystal system with the space group Pbca. nih.gov The molecule adopts an E configuration about the C=C double bond. nih.gov The dihedral angle between the phenyl and furyl rings is minimal, indicating a relatively planar conformation, which is likely stabilized by intramolecular hydrogen bonding. nih.gov

Based on this related structure, it can be inferred that this compound would also likely crystallize in a common crystal system and exhibit a planar arrangement of the core structure. The table below summarizes the crystallographic data for the analogous ketone.

| Crystal Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 19.6826 |

| b (Å) | 3.8395 |

| c (Å) | 14.0491 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1061.71 |

| Z | 4 |

Table 2: Crystallographic data for the related compound (E)-3-(2-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one. nih.gov

Chiroptical Spectroscopy (if enantiomers/stereoisomers are relevant)

The relevance of chiroptical spectroscopy for this compound arises from the potential for stereoisomerism. The presence of the carbon-carbon double bond in the acrylate moiety gives rise to the possibility of E/Z (geometric) isomerism. docbrown.infoyoutube.com This type of isomerism occurs due to restricted rotation around the double bond, leading to two different spatial arrangements of the substituents on the double-bond carbons. docbrown.info

The E isomer (from the German entgegen, meaning opposite) has the higher priority groups on opposite sides of the double bond, while the Z isomer (from the German zusammen, meaning together) has them on the same side. The priority of the groups is determined by the Cahn-Ingold-Prelog (CIP) rules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constants between the vinyl protons are typically different for E and Z isomers.

Infrared (IR) Spectroscopy: The out-of-plane C-H bending vibrations for the vinyl protons can sometimes differ between the isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The wavelength of maximum absorption (λmax) may differ due to variations in the extent of conjugation in the two isomers.

Therefore, while traditional chiroptical methods like circular dichroism (CD) would not be applicable unless the compound is resolved into enantiomers (which would require a chiral center), the broader field of stereochemical analysis using other spectroscopic techniques is highly relevant to fully characterize this compound.

Structure Activity Relationship Sar and Structural Analogue Studies of 2 Chlorophenyl 3 2 Furyl Acrylate Derivatives

Design Principles for Modifying the 2-chlorophenyl Moiety

The electronic nature of substituents on the phenyl ring can modulate the ester's reactivity and its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the aromatic ring and the carbonyl group of the ester, which can be critical for target binding.

For instance, studies on related cinnamamide (B152044) derivatives have shown that the presence of electron-withdrawing substituents on the phenyl ring can increase anticonvulsant activity. acs.org Conversely, electron-donating groups in the same positions tend to reduce this activity. acs.org The position of the substituent is also critical. In a series of progesterone (B1679170) derivatives with an acetoxyphenyl substituent, a fluorine atom in the meta position resulted in improved binding activity compared to ortho or para positions. nih.gov

Steric bulk is another important consideration. The size and shape of substituents can influence the molecule's ability to fit into a binding pocket. Large, bulky groups may cause steric hindrance, preventing optimal interaction with the target, while smaller groups might not provide sufficient contact.

To illustrate the potential impact of these modifications on a hypothetical biological activity, consider the following table of 2-chlorophenyl 3-(2-furyl)acrylate analogues with varying phenyl substituents:

| Compound ID | Phenyl Substituent (Position) | Electronic Effect | Steric Hindrance | Hypothetical IC₅₀ (µM) |

| 1 | 2-Cl (Parent) | EWG | Medium | 10 |

| 1a | 2-Cl, 4-NO₂ | Strong EWG | Medium | 5 |

| 1b | 2-Cl, 4-OCH₃ | EDG | Medium | 25 |

| 1c | 2-Cl, 4-t-Bu | EDG | High | 50 |

| 1d | 2-F, 4-Cl | Strong EWG | Low | 8 |

This table is for illustrative purposes and the IC₅₀ values are hypothetical.

Halogen atoms are frequently used in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, and to act as specific interaction points. The position and nature of the halogen on the phenyl ring can have a significant impact on biological activity.

Studies on other classes of compounds have demonstrated a clear correlation between halogenation and antimicrobial activity. For example, in a series of peptoids, chlorination and bromination of phenyl rings led to a significant increase in activity against certain bacterial strains. fiveable.me In some cases, the introduction of multiple halogen atoms, such as in 3,4-dichlorocinnamanilides, resulted in a broader spectrum of action and higher efficacy compared to their monochlorinated counterparts. nih.gov

The following table illustrates the potential influence of different halogenation patterns on the biological activity of this compound analogues:

| Compound ID | Halogenation Pattern | Lipophilicity (Predicted) | Hypothetical MIC (µg/mL) |

| 2 | 2-Cl | High | 16 |

| 2a | 2,4-diCl | Higher | 8 |

| 2b | 2-Br | High | 12 |

| 2c | 2-F | Lower | 32 |

| 2d | 2,4,6-triCl | Very High | 4 |

This table is for illustrative purposes and the MIC values are hypothetical.

Chemical Modifications of the 3-(2-furyl)acrylate Backbone

The 3-(2-furyl)acrylate backbone is a key structural element, featuring a reactive α,β-unsaturated double bond and a heterocyclic furan (B31954) ring, both of which are prime targets for chemical modification.

The α,β-unsaturated double bond in the acrylate (B77674) moiety is a Michael acceptor and can react with nucleophilic residues in biological targets. Saturation of this double bond to form the corresponding propanoate derivative would significantly alter the molecule's shape and reactivity. This modification would remove the planarity of the acrylate system and its ability to act as a Michael acceptor. In many cases, this double bond is critical for biological activity. For instance, in a study of 3-(2-furyl)acrylic acid and its thiophene (B33073) analog as bacterial sortase A inhibitors, hydrogenation of the α,β-unsaturated double bond abolished the inhibitory activity.

| Compound ID | Backbone | Reactivity | Hypothetical Activity |

| 3 | 3-(2-furyl)acrylate | Michael Acceptor | Active |

| 3a | 3-(2-furyl)propanoate | Non-reactive | Inactive |

This table is for illustrative purposes.

The furan ring is a bioisostere of the phenyl ring and can participate in various interactions with biological targets. Substitutions on the furan ring can modulate its electronic properties and steric profile. Furthermore, replacement of the furan ring with other heterocycles, known as bioisosteric replacement, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties.

Thiophene is a common bioisostere for furan, as they have similar sizes and electronic properties. nih.gov Comparative studies of furan and thiophene oligomers have shown both similarities and differences in their structural and electronic properties. researchgate.net The replacement of a furan with a thiophene ring in bioactive molecules can sometimes lead to enhanced activity. For example, thiophene bioisosteres of the natural product goniofufurone showed improved in vitro cytotoxicity against several tumor cell lines compared to the parent furan-containing compound. nih.gov

The following table presents a hypothetical comparison of furan ring substitutions and bioisosteric replacements:

| Compound ID | Heterocyclic Ring | Modification | Hypothetical Activity (Relative Potency) |

| 4 | Furan | Parent | 1 |

| 4a | 5-Methylfuran | EDG Substitution | 1.2 |

| 4b | 5-Nitrofurane | EWG Substitution | 0.8 |

| 4c | Thiophene | Bioisosteric Replacement | 1.5 |

| 4d | Pyrrole | Bioisosteric Replacement | 0.5 |

This table is for illustrative purposes and the relative potency values are hypothetical.

Rational Design of Novel this compound Analogues

Based on the SAR principles discussed above, a rational design approach can be employed to create novel analogues of this compound with potentially enhanced biological activity. This approach involves combining favorable modifications from different parts of the molecule.

For example, based on the hypothetical data, an analogue combining a 2,4-dichlorophenyl moiety with a thiophene ring in place of the furan ring could be a promising candidate for synthesis and biological evaluation. The rationale would be to increase lipophilicity and introduce a more effective bioisostere, potentially leading to a synergistic improvement in activity.

A proposed novel analogue could be:

2,4-dichlorophenyl 3-(2-thienyl)acrylate

This rationally designed molecule would then be synthesized and tested to validate the SAR hypotheses and further refine the understanding of the chemical features required for optimal biological activity. This iterative process of design, synthesis, and testing is fundamental to the discovery of new and improved therapeutic agents.

Ligand-Receptor Interaction Profiling of Derivatives

The understanding of how derivatives of this compound interact with biological receptors at a molecular level is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds. While direct ligand-receptor profiling data for this compound itself is not extensively available in the public domain, insights can be drawn from molecular modeling and structure-activity relationship (SAR) studies of structurally related furan and acrylate-containing compounds. These studies provide a framework for predicting the potential binding modes and receptor targets for this class of molecules.

In silico molecular docking studies have been a key tool in predicting the binding affinity and interaction patterns of furan and acrylate derivatives with various protein targets. These computational methods simulate the binding of a ligand to the active site of a receptor, providing valuable information on the types of intermolecular forces that stabilize the ligand-receptor complex. These forces typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For example, research on other furan-containing heterocyclic compounds has demonstrated their potential to interact with a range of biological targets, including enzymes and receptors involved in inflammatory and cell-growth pathways. Molecular docking studies on pyrazole (B372694) derivatives, which can be considered structural analogues, have shown good binding affinity towards the cyclooxygenase-2 (COX-2) enzyme, with binding energies indicating stable interactions. rjpn.org Similarly, various furan derivatives have been investigated as potential neuroinflammatory protective agents by targeting proteins like HMGB1. nih.gov

In the context of acrylate derivatives, studies on compounds with a similar acrylic acid backbone have revealed their potential as anticancer agents by targeting tubulin polymerization. nih.govresearchgate.net Molecular docking of these acrylate derivatives into the colchicine-binding site of β-tubulin has identified key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions within the binding pocket, which are believed to be responsible for their cytotoxic effects. nih.govresearchgate.net

Furthermore, studies on other heterocyclic systems incorporating a furan moiety have highlighted their ability to act as antagonists for various receptors. For instance, pyrazolo-triazolo-pyrimidines featuring a 2-furyl ring have been identified as potent antagonists of the human A(3) adenosine (B11128) receptor. nih.gov Molecular modeling of these compounds has provided insights into the specific interactions within the receptor's binding site that contribute to their high affinity and selectivity. nih.gov

The table below summarizes findings from studies on structural analogues of this compound, providing an overview of the types of receptors they interact with and their observed biological activities. This information can serve as a valuable guide for future investigations into the specific ligand-receptor interactions of this compound derivatives.

| Compound Class/Derivative | Target Receptor/Protein | Key Findings |

| Pyrazolo-triazolo-pyrimidines with 2-furyl substitution | Human A(3) Adenosine Receptor | Potent antagonists with K(i) values in the low nanomolar range. nih.gov |

| Pyrazole derivatives | Cyclooxygenase-2 (COX-2) | Good binding affinity with binding energies ranging from -7.44 to -11.28 kcal/mol. rjpn.org |

| Furanyl-pyrazolyl acetamides | HMGB1 (High Mobility Group Box 1) | Potential as neuroinflammatory protective agents based on docking scores. nih.gov |

| 3-(4-chlorophenyl)acrylic acid derivatives | β-tubulin | Inhibitory effect on tubulin polymerization with IC(50) values in the micromolar range. nih.govresearchgate.net |

| 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenyl)ethanone | GABA(A) Receptors | Stable binding to active sites with binding energies from –6.119 to –8.559 kcal/mol. indexcopernicus.com |

Computational and Theoretical Investigations into 2 Chlorophenyl 3 2 Furyl Acrylate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules. A DFT analysis of 2-chlorophenyl 3-(2-furyl)acrylate would provide fundamental insights into its chemical behavior.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between HOMO and LUMO is a significant indicator of molecular stability.

A hypothetical DFT calculation could yield the following data for this compound:

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

These values would suggest the molecule's potential reactivity in various chemical environments. The distribution of HOMO and LUMO across the molecular structure would highlight the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Energetic Landscape and Conformational Preferences

The three-dimensional structure of this compound is not rigid, with several rotatable bonds. Understanding the molecule's conformational preferences is essential for predicting its biological activity, as the bioactive conformation may not be the lowest energy state. A potential energy surface scan, performed using DFT, could identify the most stable conformers and the energy barriers between them.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) |

| A (Global Minimum) | 0.00 | 120° |

| B | 1.25 | -60° |

| C | 2.50 | 180° |

This table illustrates how different spatial arrangements of the molecule would possess varying energy levels, with one being the most probable conformation under standard conditions.

Reaction Mechanism Predictions and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For instance, the hydrolysis of the ester bond in this compound could be modeled to understand its stability under different pH conditions. The calculations would involve mapping the reaction coordinate and locating the transition state structure, which represents the highest energy point along the reaction pathway.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By simulating the movement of atoms and molecules, MD can reveal how the compound interacts with its environment, such as a solvent or a biological receptor. Key properties that could be studied include its conformational flexibility, solvation dynamics, and binding stability to a target protein.

In Silico Screening and Virtual Ligand Design for Target Interaction

Should a biological target for this compound be identified, in silico screening and virtual ligand design would be the next steps. Molecular docking, a common technique in this area, could predict the preferred binding orientation of the compound within the active site of a receptor. This information is invaluable for understanding its mechanism of action and for designing new, more potent analogs. The binding affinity, typically expressed as a docking score, would be a key output.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a set of analogs of this compound with known activities were available, a QSAR model could be developed. This model would use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds, thereby guiding the synthesis of more effective molecules.

A hypothetical QSAR equation might look like:

Biological Activity = c0 + c1(LogP) + c2(HOMO energy) + c3*(Molecular Weight)

Where the coefficients (c0, c1, c2, c3) are determined through statistical analysis of the training set of molecules.

Mechanistic Elucidation of in Vitro Biological Activities of 2 Chlorophenyl 3 2 Furyl Acrylate and Its Analogues

In Vitro Antimicrobial Action Mechanisms

The structural features of 2-chlorophenyl 3-(2-furyl)acrylate, specifically the furan (B31954) ring and the chlorophenyl group, suggest a potential for antimicrobial activity. Research on analogous compounds supports this hypothesis, indicating possible mechanisms of action against a range of microbial pathogens.

Antibacterial Pathway Modulation

While direct studies on the antibacterial mechanisms of this compound are not available, research on related furan and phenylacetamide derivatives provides insights into potential pathways. Furan-containing compounds have been recognized for their antibacterial properties. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated notable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

The mode of action for analogous compounds often involves the disruption of critical cellular processes. For example, some N-phenylacetamide derivatives that also feature a thiazole (B1198619) ring have been shown to cause cell membrane rupture in Xanthomonas oryzae pv. oryzae (Xoo). nih.gov This suggests that this compound might exert its antibacterial effects by compromising the integrity of the bacterial cell membrane. Furthermore, the presence of a halogenated phenyl ring, in this case, a chlorophenyl group, can enhance the lipophilicity of the molecule, potentially facilitating its passage across bacterial membranes to reach intracellular targets.

Antifungal Target Identification

The antifungal potential of this compound is strongly suggested by studies on its structural analogs. Furan-containing compounds have a history of use as antifungal agents. wisdomlib.org A key target for many antifungal drugs is the fungal cell wall, a structure essential for maintaining cell integrity and not present in human cells. researchgate.net Components like glucan and chitin (B13524) are primary targets for antifungal agents. researchgate.net

Research on 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones has highlighted the importance of the halogenated phenyl group for potent antifungal activity. Derivatives with a 3-chlorophenyl substituent have shown significant efficacy against a broad spectrum of yeasts and molds, including fluconazole-resistant strains of Candida albicans and other opportunistic fungi like Candida krusei and Candida glabrata. This suggests that the chlorophenyl moiety in this compound could be crucial for its antifungal action.

While the precise molecular target is not definitively identified for these analogs, the disruption of the fungal cell wall or interference with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, are plausible mechanisms.

Membrane Disruption and Enzyme Inhibition in Microorganisms

A common mechanism for antimicrobial compounds is the disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death. Cationic polybiguanides, for example, bind to negatively charged bacterial cell walls, causing membrane disruption. wikipedia.org While this compound is not a polybiguanide, its lipophilic nature, enhanced by the chlorophenyl group, could facilitate its insertion into the lipid bilayer of microbial membranes, thereby altering their fluidity and function. Studies on antimicrobial peptides have visualized this membrane disruption process, which can involve the formation of pores or a detergent-like removal of membrane lipids. nih.gov

In addition to membrane disruption, enzyme inhibition is another critical antimicrobial mechanism. Many antibiotics function by inhibiting essential enzymes involved in processes like DNA replication, protein synthesis, or cell wall biosynthesis. For instance, some antifungal agents target enzymes in the ergosterol biosynthesis pathway. Given the broad range of biological activities reported for furan derivatives, it is plausible that this compound could act as an inhibitor for key microbial enzymes.

| Analogous Compound Class | Observed Antimicrobial Activity | Potential Mechanism of Action | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Antibacterial against E. coli, S. aureus; Antifungal against C. albicans | Not specified, broad-spectrum activity | |

| N-phenylacetamide derivatives with thiazole | Antibacterial against Xanthomonas spp. | Cell membrane rupture | nih.gov |

| 3-(Halogenated phenyl)-2,5-dihydrofuran-2-ones | Broad-spectrum antifungal activity | Not specified, enhanced by halogenation |

In Vitro Anti-inflammatory Pathway Modulation

Chronic inflammation is a key factor in a multitude of diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. The structural components of this compound suggest it may possess anti-inflammatory properties, a notion supported by research on its analogs.

Inhibition of Inflammatory Mediators and Enzymes

A primary mechanism of anti-inflammatory drugs is the inhibition of enzymes that produce pro-inflammatory mediators. Cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Pyridazinone derivatives, for example, have been reported to inhibit COX-2. nih.gov Furan derivatives have also been shown to possess anti-inflammatory effects by suppressing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are significant mediators of inflammation. nih.gov

Studies on various plant extracts and synthetic compounds have demonstrated that the inhibition of COX-1 and COX-2 can be a viable anti-inflammatory strategy. journalajrimps.com The combination of a furan ring and a substituted phenyl group in this compound could potentially lead to the inhibition of these key inflammatory enzymes.

Cellular Signaling Pathway Interventions

The inflammatory response is regulated by complex cellular signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the expression of pro-inflammatory genes. nih.gov Several furan and pyridazinone derivatives have been shown to exert their anti-inflammatory effects by intervening in these pathways. nih.govnih.gov

For instance, some compounds inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in immune cells. nih.gov This inhibition prevents the transcription of genes encoding for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. Phycocyanin, a compound with anti-inflammatory properties, has been shown to inhibit the TLR2/NF-κB axis. mdpi.com Given that furan derivatives can modulate these signaling cascades, it is plausible that this compound could similarly interfere with NF-κB and MAPK signaling to produce an anti-inflammatory effect.

| Analogous Compound/Class | Observed Anti-inflammatory Effect | Potential Mechanism of Action | Reference |

| Furan derivatives | Suppression of NO and PGE2 production | Inhibition of inflammatory mediators | nih.gov |

| Pyridazinone derivatives | Inhibition of COX-2 activity, Inhibition of LPS-induced NF-κB activation | Enzyme inhibition, Signaling pathway intervention | nih.gov |

| Phycocyanin | Reduction of inflammatory cytokines | Inhibition of TLR2/NF-κB axis | mdpi.com |

In Vitro Antineoplastic Action Mechanisms (Cellular Level)

The anticancer potential of compounds structurally analogous to this compound has been investigated through various cellular mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and modulation of signaling pathways critical for cancer cell growth and survival.

Apoptosis is a primary mechanism by which many chemotherapeutic agents eliminate cancer cells. Structurally related compounds, including those with furan and chlorophenyl moieties, have been shown to trigger this process through various cellular pathways.

One key pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. For instance, a pyrazine (B50134) derivative has been demonstrated to induce apoptosis in colorectal cancer cells by increasing the expression of caspase-3. Similarly, vernodalin, a natural product, initiates apoptosis in human breast cancer cells by activating the caspase cascade, which is triggered by the release of cytochrome c from the mitochondria. This release is often regulated by the Bcl-2 family of proteins. Vernodalin was found to downregulate the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting apoptosis. In a similar vein, adamantyl-tethered-biphenylic compounds are thought to induce apoptosis by targeting Bcl homologs.

Furthermore, actinomycin-like compounds, which share some structural similarities with furan-containing molecules, have been shown to induce apoptosis in various cancer cell lines by decreasing the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway. The semi-synthetic flavonoid, flavopiridol, which contains a chlorophenyl group, also potently induces apoptosis in several human tumor cell lines.

Table 1: Induction of Apoptosis by Analogous Compounds

| Compound/Class | Cancer Cell Line(s) | Key Mechanistic Findings |

| Pyrazine derivative | Colorectal cancer cells | Increased expression of Caspase-3 |

| Vernodalin | Human breast cancer cells (MCF-7, MDA-MB-231) | Activation of caspase cascade, downregulation of Bcl-2 and Bcl-xL, release of cytochrome c |

| Adamantyl-tethered-biphenylic compounds | Hepatocellular carcinoma cells | Decreased expression of Bcl-2, Bcl-xL, and survivin; increased cleavage of PARP |

| Actinomycin-like compounds | Human breast (MCF-7), prostate (PC-3), and colon (HT-29) cancer cells | Decrease in mitochondrial membrane potential, caspase activation |

| Flavopiridol | Various human tumor cell lines | Potent induction of apoptosis |

Disruption of the normal cell cycle is another crucial strategy in cancer therapy. Several compounds analogous to this compound have been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.

Flavopiridol, a cyclin-dependent kinase (CDK) inhibitor with a chlorophenyl moiety, is known to block cell cycle progression and induce G1-phase arrest in a number of human tumor cell lines. This is achieved by inhibiting CDKs such as CDK2, CDK4, and CDK6, which are essential for the G1/S phase transition. Dietary polyphenols have also been noted to induce G1 cell cycle arrest, often through the upregulation of the CDK inhibitor p21.

In addition to G1 arrest, some compounds induce arrest at the G2/M phase. For example, certain phytochemicals have been reported to halt the cell cycle at the G2/M checkpoint. The study of cisplatin-resistant HeLa cells also highlights the importance of G2 arrest as a mechanism of action and resistance in chemotherapy.

Table 2: Cell Cycle Perturbations by Analogous Compounds

| Compound/Class | Cancer Cell Line(s) | Effect on Cell Cycle |

| Flavopiridol | Numerous human tumor cell lines | G1-phase arrest |

| Polyphenols | Colorectal cancer cells (HCT116), Glioma cells (U87MG) | G1-phase arrest |

| Certain Phytochemicals | Pancreatic cancer cells (Capan-1) | G2/M phase arrest |

The anticancer activity of various compounds is often linked to their ability to interfere with specific signaling pathways that are dysregulated in cancer. While direct evidence for this compound is absent, its structural analogues have been shown to modulate key oncogenic pathways.

Flavopiridol, for instance, has been shown to downregulate Bcl-2 mRNA and protein expression, thereby impacting a crucial survival pathway in cancer cells. The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade in cancer. Inhibition of p38 has been shown to have antiviral effects and is a target in various diseases. It is plausible that compounds with similar structures could also modulate this or other MAPK pathways to exert anticancer effects.

In Vitro Antiviral Action Mechanisms

The furan and chlorophenyl motifs are also found in compounds with established antiviral activities. The potential antiviral mechanisms of this compound can be inferred from the actions of these related molecules.

A common mechanism of antiviral action is the inhibition of viral replication. This can occur at various stages of the viral life cycle. For example, chloroquine (B1663885) and pyrimethamine (B1678524) have been found to inhibit the replication of human respiratory syncytial virus (hRSV). Similarly, a specific inhibitor of the p38 kinase, 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole, was found to prevent permissive human cytomegalovirus (HCMV) infection by inhibiting viral DNA replication. A range of other compounds, including pyrazofurin (B1679906) and 3-deazaguanine, have also demonstrated potent inhibition of RSV replication in vitro.

Table 3: Interference with Viral Replication by Analogous Compounds

| Compound/Class | Virus(es) | Key Mechanistic Findings |

| Chloroquine, Pyrimethamine | Human respiratory syncytial virus (hRSV) | Inhibition of viral replication |

| 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole | Human cytomegalovirus (HCMV) | Inhibition of viral DNA replication |

| Pyrazofurin, 3-Deazaguanine | Respiratory syncytial virus (RSV) | Potent inhibition of viral replication |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides | Tobacco mosaic virus (TMV) | Moderate inhibition of viral replication |

Many antiviral drugs function by inhibiting specific viral enzymes that are essential for the virus's life cycle. While direct targets for this compound are unknown, the general strategy of viral enzyme inhibition is well-established for related structures. For instance, many antiviral agents target viral polymerases or proteases. Non-nucleoside reverse transcriptase inhibitors are a classic example of this approach. Given the diverse biological activities of furan-containing compounds, it is conceivable that this compound or its metabolites could interact with and inhibit key viral enzymes, although this remains to be experimentally verified.

Other Investigated In Vitro Biological Activities (e.g., Urease Inhibition Mechanisms, Cholinergic System Interactions)

Beyond the primary biological activities, this compound and its analogues have been the subject of in vitro investigations into other potential therapeutic mechanisms. These include the inhibition of the urease enzyme and interactions with the cholinergic system, which are critical in various pathological conditions.

Urease Inhibition Mechanisms

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to peptic ulcers and other gastric diseases. The inhibition of urease is, therefore, a key strategy in the development of new therapeutic agents. Analogues of this compound, specifically furan chalcones, have demonstrated notable urease inhibitory potential.

A study focusing on a series of 1-phenyl-3-[5-(aryl)-2-furyl]-2-propen-1-ones, which share the core furan and propenone structure with this compound, revealed significant urease inhibitory activity. The inhibitory potency of these compounds was found to be highly dependent on the nature and position of substituents on the aryl ring.

Structure-Activity Relationship (SAR) of Furan Chalcones as Urease Inhibitors

The structure-activity relationship (SAR) for these furan chalcones indicates that the presence and position of electron-withdrawing groups on the phenyl ring play a crucial role in their urease inhibitory capacity. mdpi.com

Notably, chloro-substituted analogues were among the most potent inhibitors. For instance, 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one exhibited an IC₅₀ value of 18.75 ± 0.85 µM, which is more potent than the standard urease inhibitor thiourea (B124793) (IC₅₀ = 21.25 ± 0.15 µM). mdpi.comnih.gov An even greater potency was observed with the introduction of a second chloro group, as seen in 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one, which had an IC₅₀ of 16.13 ± 2.45 µM. mdpi.comnih.gov The position of the chloro substituents was also critical; compounds with a 3,5-dichloro substitution were found to be inactive. mdpi.com

The presence of other electron-withdrawing groups, such as a nitro group, also influenced the inhibitory activity, although generally to a lesser extent than chloro groups. mdpi.com The mechanism of inhibition is believed to involve the interaction of the chalcone (B49325) scaffold with the active site of the urease enzyme. Molecular docking studies of potent furan chalcones have suggested strong binding affinities within the enzyme's active site. mdpi.com

The general mechanism of urease inhibition by various compounds often involves targeting the nickel ions in the active site or interacting with crucial cysteine residues. nih.gov It is plausible that furan chalcones exert their inhibitory effect through similar interactions.

Interactive Data Table: Urease Inhibitory Activity of Furan Chalcone Analogues

| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) |

| 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one | 2-chloro | 18.75 ± 0.85 |

| 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one | 2,5-dichloro | 16.13 ± 2.45 |

| 1-phenyl-3-[5-(3',4'-dichlorophenyl)-2-furyl]-2-propen-1-one | 3,4-dichloro | 21.05 ± 3.2 |

| 1-phenyl-3-[5-(2',4'-dichlorophenyl)-2-furyl]-2-propen-1-one | 2,4-dichloro | 33.96 ± 9.61 |

| Thiourea (Standard) | - | 21.25 ± 0.15 |

Cholinergic System Interactions

The cholinergic system, which relies on the neurotransmitter acetylcholine (B1216132), is fundamental for various functions in the central and peripheral nervous systems. Enzymes that regulate acetylcholine levels, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important therapeutic targets, particularly in neurodegenerative diseases like Alzheimer's disease. While direct studies on the cholinesterase inhibitory activity of this compound are not extensively reported in the available literature, the broader class of chalcones has been investigated for this potential.

Chalcones have been identified as a promising scaffold for the development of cholinesterase inhibitors. mdpi.comnih.govnih.gov The flexible structure of the chalcone framework allows for modifications that can lead to potent and selective inhibition of AChE and BChE. nih.gov

General Insights from Chalcone Analogues

Research on various chalcone derivatives has provided insights into the structural features that contribute to cholinesterase inhibition:

Substituents on the Aromatic Rings: The nature and position of substituents on the two aryl rings of the chalcone scaffold significantly influence the inhibitory activity. The presence of electron-donating groups has, in some series, been shown to enhance AChE inhibitory activity, while electron-withdrawing groups may decrease it. nih.gov

Dual Binding Site Inhibition: Some chalcone derivatives have been proposed to act as dual-binding-site inhibitors of AChE. mdpi.com This means they can simultaneously interact with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, which can be a more effective inhibition strategy.

Heterocyclic Modifications: The incorporation of heterocyclic rings, such as furan, into the chalcone structure has been explored to enhance binding to the AChE peripheral site. mdpi.com

A study on a series of benzylaminochalcones found that derivatives with 4-chlorophenyl and furan-containing moieties exhibited significant AChE inhibitory activities, with IC₅₀ values in the micromolar range. mdpi.com Another study on various chalcone derivatives reported IC₅₀ values for AChE and BChE inhibition in the range of 9.3 µM to 68.7 µM, respectively, for the most potent compounds. nih.gov

Given that this compound possesses a chloro-substituted phenyl ring and a furan moiety, key features found in other cholinesterase-inhibiting chalcones, it is plausible that this compound and its close analogues could exhibit some level of interaction with the cholinergic system. However, without direct experimental data, this remains a hypothesis. Further in vitro studies are necessary to elucidate the specific acetylcholinesterase and butyrylcholinesterase inhibitory potential of this compound.

Emerging Research Frontiers and Potential Applications of 2 Chlorophenyl 3 2 Furyl Acrylate

Optoelectronic and Material Science Applications

The conjugated π-system inherent in the structure of 2-chlorophenyl 3-(2-furyl)acrylate forms the basis for its potential in optoelectronics and material science. This is largely centered around its predicted non-linear optical (NLO) properties and the possibility of its integration into advanced functional materials.

Non-linear Optical (NLO) Properties

Chalcones, which are α,β-unsaturated ketones, are recognized as effective non-linear optical chromophores. researchgate.net Their structure, featuring two aromatic rings linked by a three-carbon bridge, facilitates intramolecular charge transfer, a key requirement for NLO activity. nih.gov The design of NLO materials often involves creating molecules with strong electron donor and acceptor groups connected by a π-conjugated system. nih.gov In this compound, the furan (B31954) ring can act as a π-electron-rich donor, while the electron-withdrawing nature of the carbonyl group and the chloro-substituted phenyl ring can create the necessary electronic asymmetry.

The NLO response of chalcone (B49325) derivatives is highly tunable by modifying the substituents on the aromatic rings. For instance, studies on various chalcones have shown that the introduction of different donor and acceptor groups significantly influences their second and third-order NLO properties. researchgate.netnih.gov While direct experimental data for this compound is not yet available, theoretical calculations and experimental findings for analogous compounds suggest that it could exhibit significant NLO effects. The presence of the chlorine atom, an electron-withdrawing group, is expected to enhance the molecule's dipole moment and, consequently, its hyperpolarizability.

Table 1: Predicted NLO Properties based on Related Chalcone Derivatives

| Property | Predicted Characteristic for this compound | Basis for Prediction |

| Second Harmonic Generation (SHG) | Potentially significant | The non-centrosymmetric nature of many chalcone crystals allows for SHG. The specific value would depend on the crystal packing. |

| Third-Order NLO Susceptibility (χ(3)) | Expected to be notable | The extended π-conjugation and intramolecular charge transfer are known to contribute to a high third-order NLO response in chalcones. nih.gov |

Integration into Advanced Functional Materials

The potential NLO properties of this compound make it a candidate for integration into advanced functional materials. One approach is the development of guest-host polymer systems, where the chalcone derivative is dispersed within a polymer matrix. This method can lead to the fabrication of thin films with significant NLO activity, suitable for applications in optical switching and data storage.

Furthermore, the acrylate (B77674) functionality in this compound opens the door for its use as a monomer in polymerization reactions. This could lead to the creation of polymers with the chalcone moiety incorporated into the polymer backbone or as a side chain. Such polymers could exhibit enhanced thermal and mechanical stability compared to guest-host systems, while retaining the desirable optical properties of the chalcone unit. Research on furan-containing acrylate polymers has demonstrated their potential in creating cross-linked networks and photosensitive materials. mdpi.comrsc.org

Supramolecular Chemistry and Self-Assembly Properties

The field of supramolecular chemistry explores the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. The structure of this compound contains several features that suggest a propensity for self-assembly. The aromatic rings can participate in π-π stacking interactions, while the carbonyl group can act as a hydrogen bond acceptor.